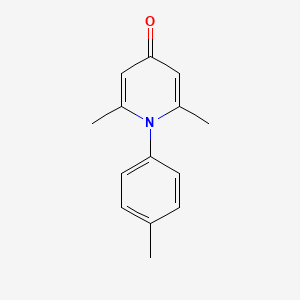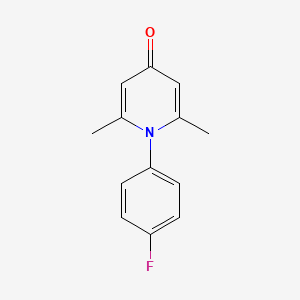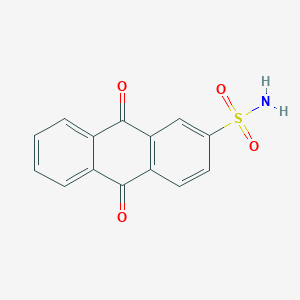
2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” is a compound that has been synthesized via Hantzsch condensation reaction . It belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are well known as Ca2+ channel blockers . These compounds have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of “2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” involves the Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine . This reaction is promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one (also known as HMS1659J04 or F3199-0007), focusing on six unique applications:
Cardiovascular Disease Treatment
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is part of the 1,4-dihydropyridine (DHP) class, which is well-known for its role as calcium channel blockers. These compounds are extensively used in the treatment of cardiovascular diseases, particularly hypertension and angina . The ability of DHPs to inhibit calcium influx into cardiac and smooth muscle cells helps in reducing blood pressure and alleviating chest pain.
Antitumor Activity
Research has shown that certain 1,4-dihydropyridines, including 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one, exhibit potential antitumor properties. These compounds can reverse multidrug resistance (MDR) in tumor cells, making them valuable in chemotherapy . By inhibiting the efflux of chemotherapeutic agents from cancer cells, they enhance the efficacy of cancer treatments.
Neuroprotective Effects
1,4-Dihydropyridines have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and excitotoxicity, which are key factors in the progression of these diseases. The neuroprotective properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one make it a promising candidate for further research in this area.
Antioxidant Activity
The antioxidant properties of 1,4-dihydropyridines have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases . The antioxidant activity of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be beneficial in preventing or mitigating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and cancer. 1,4-Dihydropyridines have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation . The anti-inflammatory properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be harnessed for therapeutic purposes in inflammatory diseases.
Antimicrobial Activity
Some studies have indicated that 1,4-dihydropyridines possess antimicrobial properties against a range of bacterial and fungal pathogens . The ability of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one to inhibit microbial growth makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections.
Mecanismo De Acción
Target of Action
It’s worth noting that 1,4-dihydropyridines (1,4-dhps), a class of compounds to which this molecule belongs, are well known as ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Mode of Action
This could involve blocking the influx of calcium ions, thereby affecting muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the potential role of 1,4-dhps as ca2+ channel blockers, this compound could impact pathways involving calcium signaling, muscle contraction, and neurotransmission .
Result of Action
As a potential Ca2+ channel blocker, it could potentially lead to reduced muscle contraction and neurotransmitter release .
Propiedades
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)
![5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6481895.png)
![N-(2,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481915.png)
![4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6481916.png)
![methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481919.png)
![N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481923.png)
![methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481928.png)
![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)
![methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481949.png)



![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)